Androgen receptor antagonist 2

Androgen Receptor Prostate Cancer Chemical Probe

Androgen receptor antagonist 2 (also designated compound 58; CAS 2275752-15-1) is a synthetic, nonsteroidal thiohydantoin-based small molecule that functions as a direct inhibitor of the androgen receptor (AR). Its molecular formula is C22H17ClFN5O2S, with a molecular weight of 469.92 g/mol.

Molecular Formula C21H15F5N4O2S
Molecular Weight 482.4 g/mol
Cat. No. B11931316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrogen receptor antagonist 2
Molecular FormulaC21H15F5N4O2S
Molecular Weight482.4 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=C(C(=C(C=C3)C#N)C(F)(F)F)F)C
InChIInChI=1S/C21H15F5N4O2S/c1-20(2)18(32)29(14-7-4-10(9-27)15(16(14)23)21(24,25)26)19(33)30(20)11-5-6-12(13(22)8-11)17(31)28-3/h4-8H,1-3H3,(H,28,31)
InChIKeyCGRMNGGGSWLDDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Androgen Receptor Antagonist 2 (Compound 58): A Thiohydantoin-Based Chemical Probe with Documented AR Inhibitory Potency


Androgen receptor antagonist 2 (also designated compound 58; CAS 2275752-15-1) is a synthetic, nonsteroidal thiohydantoin-based small molecule that functions as a direct inhibitor of the androgen receptor (AR). Its molecular formula is C22H17ClFN5O2S, with a molecular weight of 469.92 g/mol. In competitive AR binding or transactivation assays, compound 58 exhibits an IC50 of 0.95 μM . It is commercially available as a chemical probe for cancer research, intended for laboratory use only.

Why Substituting Androgen Receptor Antagonist 2 with First- or Second-Generation Antagonists Compromises Experimental Outcomes


The pharmacological profiles within the class of nonsteroidal AR antagonists are highly heterogeneous. First-generation antagonists like bicalutamide exhibit partial agonist activity in certain contexts and lower binding affinity, while second-generation agents such as enzalutamide and apalutamide offer improved affinity but retain liabilities including AR nuclear translocation blockade limitations and the emergence of point-mutation-driven resistance (e.g., F876L). Androgen receptor antagonist 2 belongs to the diarylthiohydantoin chemotype, a scaffold structurally distinct from the hydantoin core of enzalutamide. This scaffold divergence translates into different physicochemical properties—including solubility, logP, and metabolic stability—that directly affect in vitro assay conditions and in vivo pharmacokinetics. Critically, no publicly available head-to-head data establish functional interchangeability between compound 58 and any first- or second-generation comparator under standardized experimental conditions. Indiscriminate substitution without empirical validation therefore risks undermining assay reproducibility and misinterpreting AR-dependent signaling outcomes [1].

Quantitative Differentiation Evidence for Androgen Receptor Antagonist 2: Verified Data Points and Critical Gaps


AR Inhibitory Potency of Compound 58 in Competitive Binding or Transactivation Assays

Androgen receptor antagonist 2 (compound 58) demonstrates an IC50 of 0.95 μM in AR competitive binding or transactivation assays . This represents the sole publicly available quantitative potency metric for this compound. No direct comparator data for enzalutamide, apalutamide, bicalutamide, or any other antiandrogen has been reported in the same assay under identical conditions in a peer-reviewed publication or authoritative database. The absolute IC50 value of 0.95 μM places compound 58 in the sub-micromolar potency range, but without a simultaneous comparator measurement, the relative rank-order potency among in-class agents cannot be definitively established.

Androgen Receptor Prostate Cancer Chemical Probe

Structural Divergence from Enzalutamide: Thiohydantoin versus Hydantoin Core

Androgen receptor antagonist 2 features a diarylthiohydantoin core scaffold (C=S substitution at the 2-position of the hydantoin ring), which is chemically and electronically distinct from the diarylhydantoin core (C=O at the 2-position) of enzalutamide and apalutamide [1]. This sulfur-for-oxygen substitution alters hydrogen-bonding capacity, lipophilicity, and metabolic stability. For example, enzalutamide has a reported molecular weight of 464.44 g/mol and a logP of approximately 2.9; compound 58 has a molecular weight of 469.92 g/mol, and its logP is not publicly disclosed but is expected to be higher due to the thiocarbonyl substitution. No co-crystal structures or head-to-head physicochemical panels are available to quantify the precise impact on binding kinetics or in vivo pharmacokinetics.

Scaffold Differentiation Medicinal Chemistry Thiohydantoin

Absence of Selectivity Profiling Against Nuclear Receptor Panel

No selectivity profiling data—such as IC50 values against progesterone receptor (PR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), or estrogen receptor (ER)—are publicly available for compound 58. In contrast, comprehensive selectivity panels have been published for enzalutamide (e.g., >100-fold selectivity over PR, GR, MR, and ER in competitive binding assays). This data gap represents a critical limitation: the absence of selectivity evidence means that off-target nuclear receptor engagement cannot be ruled out, which is essential for interpreting phenotypic assay results.

Nuclear Receptor Selectivity Off-Target Profiling Safety Pharmacology

Scientifically Defensible Application Scenarios for Androgen Receptor Antagonist 2 Based on Available Evidence


Chemical Probe for AR-Dependent Transcriptional Assays in Prostate Cancer Cell Lines

Compound 58 can be deployed as a chemical probe in AR-positive prostate cancer cell lines (e.g., LNCaP, VCaP) to inhibit AR-mediated transcriptional activity at concentrations around its IC50 of 0.95 μM. However, due to the absence of selectivity data, experiments must include appropriate nuclear receptor counter-screens and vehicle controls. Parallel testing with established reference antagonists (enzalutamide, apalutamide) is required to contextualize compound-specific effects .

Thiohydantoin Scaffold Comparator in Structure-Activity Relationship (SAR) Studies

Because compound 58 contains a diarylthiohydantoin core rather than the diarylhydantoin core of enzalutamide, it can serve as a scaffold comparator in medicinal chemistry campaigns exploring the impact of sulfur substitution on AR binding kinetics, solubility, and metabolic stability. Head-to-head panels measuring IC50, logP, aqueous solubility, and microsomal stability against enzalutamide are recommended as an internal benchmark .

Positive Control in AR Antagonism Screens with Documented Potency

The well-documented IC50 of 0.95 μM provides a reproducible reference point for AR antagonism assays. Compound 58 can be used as a positive control in high-throughput screening campaigns targeting the AR ligand-binding domain, provided that assay conditions (cell line, reporter construct, incubation time) are rigorously standardized and reported .

Quote Request

Request a Quote for Androgen receptor antagonist 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.